![molecular formula C5H12ClN3O2 B13481663 3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
3-[(Carbamoylmethyl)amino]propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Carbamoylmethyl)amino]propanamide hydrochloride is a versatile chemical compound with significant potential in various scientific research fields. It is known for its unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carbamoylmethyl)amino]propanamide hydrochloride typically involves the reaction of 3-aminopropanamide with carbamoylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-[(Carbamoylmethyl)amino]propanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
科学的研究の応用
3-[(Carbamoylmethyl)amino]propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[(Carbamoylmethyl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
Formamide: A simpler amide with similar hydrogen bonding properties.
Acetamide: Another primary amide with comparable solubility and reactivity.
Propionamide: Shares similar structural features and chemical behavior.
Uniqueness
3-[(Carbamoylmethyl)amino]propanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in specialized research applications where other amides may not be as effective.
特性
分子式 |
C5H12ClN3O2 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
3-[(2-amino-2-oxoethyl)amino]propanamide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-4(9)1-2-8-3-5(7)10;/h8H,1-3H2,(H2,6,9)(H2,7,10);1H |
InChIキー |
FCHRBBUYCQICFG-UHFFFAOYSA-N |
正規SMILES |
C(CNCC(=O)N)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


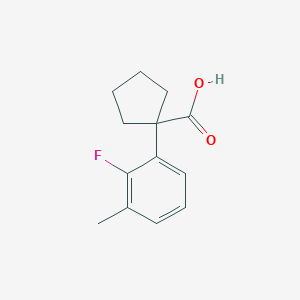
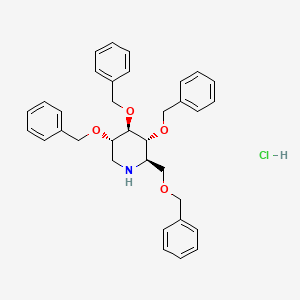
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
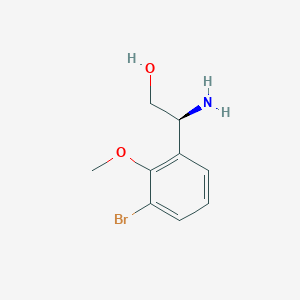
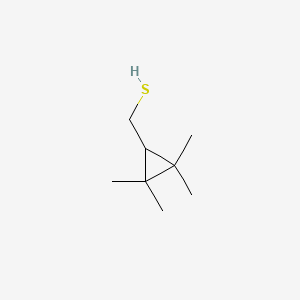
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

amine](/img/structure/B13481612.png)

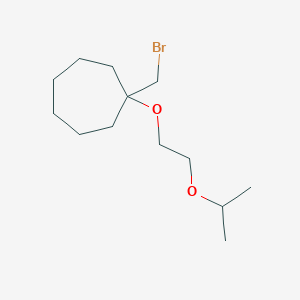

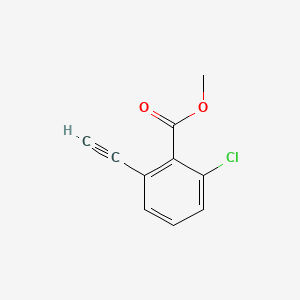
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
